8-{[benzyl(ethyl)amino]methyl}-3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one
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Overview
Description
8-{[benzyl(ethyl)amino]methyl}-3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a benzyl(ethyl)amino group, a dichlorophenyl group, and a hydroxy group attached to a chromen-4-one core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[benzyl(ethyl)amino]methyl}-3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one core.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Attachment of the Benzyl(ethyl)amino Group: This step involves the reaction of the intermediate with benzylamine and ethylamine under controlled conditions to form the benzyl(ethyl)amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
8-{[benzyl(ethyl)amino]methyl}-3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated precursors, nucleophiles like amines or thiols.
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
8-{[benzyl(ethyl)amino]methyl}-3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{[benzyl(ethyl)amino]methyl}-3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Compounds with similar chromen-4-one cores, such as quercetin and kaempferol.
Chalcones: Compounds with similar structural motifs, such as isoliquiritigenin.
Coumarins: Compounds with similar lactone structures, such as umbelliferone.
Uniqueness
8-{[benzyl(ethyl)amino]methyl}-3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
IUPAC Name |
8-[[benzyl(ethyl)amino]methyl]-3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2NO3/c1-2-28(13-16-6-4-3-5-7-16)14-20-23(29)11-10-19-24(30)21(15-31-25(19)20)18-9-8-17(26)12-22(18)27/h3-12,15,29H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTCFNRPXSLFSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=C(C=C(C=C4)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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